2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate

描述

Chemical Identity and Nomenclature

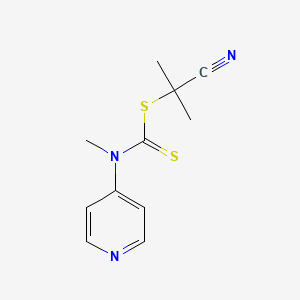

2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate (CAS: 1158958-96-3) is a dithiocarbamate-class reversible addition-fragmentation chain transfer (RAFT) agent with the molecular formula $$ \text{C}{11}\text{H}{13}\text{N}{3}\text{S}{2} $$ and a molecular weight of 251.37 g/mol. Its systematic IUPAC name derives from the carbamodithioate core functional group, substituted with a methyl group, a pyridin-4-yl group, and a 2-cyanopropan-2-yl leaving group. The structure features a thiocarbonylthio moiety ($$ \text{Z-C(S)S-R} $$), where:

- Z-group : $$ N $$-methyl-$$ N $$-(pyridin-4-yl)

- R-group : 2-cyanopropan-2-yl

The compound’s SMILES notation is $$ \text{N#CC(C)(C)SC(N(C)C1=CC=NC=C1)=S} $$, and its InChI key is $$ \text{PYVIBYAVTHICFS-UHFFFAOYSA-N} $$.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Melting point | 97–102°C | |

| Storage conditions | 2–8°C, inert atmosphere | |

| Purity | ≥97% (HPLC) |

Historical Development in Polymer Chemistry

The compound emerged in the 2010s as part of efforts to develop switchable RAFT agents capable of controlling both more-activated monomers (MAMs; e.g., styrene, acrylates) and less-activated monomers (LAMs; e.g., vinyl acetate, $$ N $$-vinylcarbazole). Traditional RAFT agents faced limitations:

- Dithiobenzoates and trithiocarbonates were effective for MAMs but inhibited LAM polymerization.

- Xanthates worked for LAMs but provided poor control over MAMs.

In 2012, Keddie et al. demonstrated that protonation of the pyridinyl group in $$ N $$-aryl-$$ N $$-pyridyl dithiocarbamates modulates their reactivity. This discovery led to the design of this compound, which achieves dual functionality:

Role in Controlled Radical Polymerization

As a switchable RAFT agent, this compound enables precise control over polymer architecture in diverse systems:

Mechanistic Features

- Pre-equilibrium phase : The thiocarbonylthio group undergoes reversible addition with propagating radicals, forming intermediate macro-RAFT agents.

- Acid-responsive switching :

Equation 1: Protonation-dependent reactivity

$$

\text{Z-C(S)S-R} + \text{H}^+ \rightleftharpoons \text{ZH}^+ \text{-C(S)S-R}

$$

Applications

- Emulsion polymerization : Achieves $$ \text{Đ}m < 1.8 $$ for polystyrene ($$ Mn \sim 20,000 $$) without surfactants.

- Block copolymers : Synthesizes poly(MAM)-block-poly(LAM) structures (e.g., poly(acrylamide)-block-poly(vinyl acetate)).

Table 2: Performance in representative polymerizations

| Monomer | $$ M_n $$ (g/mol) | $$ \text{Đ}_m $$ | Conditions | Source |

|---|---|---|---|---|

| Styrene | 20,000 | 1.2–1.4 | Protonated, 70°C | |

| Vinyl acetate | 15,000 | 1.3–1.5 | Neutral, 60°C | |

| Methyl methacrylate | 21,400 | 1.52 | Acid-mediated, 70°C |

属性

IUPAC Name |

2-cyanopropan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-11(2,8-12)16-10(15)14(3)9-4-6-13-7-5-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVIBYAVTHICFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728680 | |

| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158958-96-3 | |

| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158958-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods Overview

The synthesis of 2-cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate generally involves the reaction of 2-cyanopropanol with thioacetamide under controlled conditions. The key steps and conditions are detailed below.

Stepwise Preparation Procedure

3.1 Reactants and Initial Conditions

-

- 2-Cyanopropanol (1-cyano-1-methylethanol)

- Thioacetamide

- Methyl(pyridin-4-yl)amine or equivalent pyridinyl source for carbamodithioate formation

The preparation involves nucleophilic substitution where the hydroxyl group of 2-cyanopropanol is activated and substituted by the carbamodithioate moiety derived from thioacetamide and methyl(pyridin-4-yl)amine. This leads to the formation of the carbamodithioate ester linkage.

3.3 Purification and Isolation

- The crude product is purified by recrystallization or chromatographic methods to achieve high purity (typically >97% by HPLC).

- The product exhibits a melting point of 97-102°C, which serves as a quality control parameter.

Detailed Research Findings and Data Tables

| Parameter | Details |

|---|---|

| Molecular Formula | C11H13N3S2 |

| Molecular Weight | 251.37 g/mol |

| CAS Number | 1158958-96-3 |

| Melting Point | 97-102°C |

| Storage Conditions | 2-8°C |

| Hazard Classification | Harmful (Xn), may cause sensitization via inhalation and skin contact |

| Risk Codes | 42/43 |

| Safety Measures | Avoid dust inhalation, wear protective gloves and clothing, seek medical advice if exposed |

Synthesis Reaction Summary:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Cyanopropanol + Thioacetamide | Low temperature, solvent | Formation of intermediate carbamodithioate |

| 2 | Methyl(pyridin-4-yl)amine | Controlled reaction time | Esterification to yield target compound |

| 3 | Purification | Recrystallization/Chromatography | Pure this compound |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

1H NMR and 13C NMR are used to confirm the chemical structure, particularly the presence of the cyanopropan-2-yl group and the methyl(pyridin-4-yl)carbamodithioate moiety.Mass Spectrometry (MS):

Confirms molecular weight consistent with C11H13N3S2.High-Performance Liquid Chromatography (HPLC):

Used to determine purity, typically achieving ≥97%.Thermogravimetric Analysis (TGA):

Applied in related studies to assess thermal stability and decomposition profile, which indirectly supports the purity and identity of the compound.

Related Research Insights

In polymer chemistry, this compound is employed as a RAFT agent or chain transfer agent. Research indicates that the compound’s stability and reactivity can be modulated by protonation states and environmental conditions, which are important considerations during its preparation and storage.

化学反应分析

RAFT-Mediated Polymerization of N-Vinylpyrrolidone (NVP)

CPMPC facilitates the polymerization of NVP under redox initiation, producing poly(N-vinylpyrrolidone) (PVP) with controlled molecular weights. Key findings include:

-

Reaction Conditions : Polymerizations were conducted in phosphate-buffered saline (PBS, pH 7.4) at 30°C using tert-butyl hydroperoxide (tBuOOH) and sodium sulfite (Na₂SO₃) as redox initiators .

-

Kinetic Behavior : The polymerization follows first-order kinetics with respect to monomer concentration, achieving >80% conversion within 24 hours .

-

Molecular Weight Control : Narrow dispersity (Đ = 1.19–1.24) is observed at low conversions, but Đ increases to ~1.5 at higher conversions due to hydrolysis of dithiocarbamate chain ends .

Table 1: Representative NVP Polymerization Data Using CPMPC

| Entry | [NVP]:[CPMPC] | Time (h) | Conversion (%) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| 1 | 180:1 | 24 | 82.9 | 29,400 | 1.19 |

| 2 | 200:1 | 24 | 78.3 | 34,100 | 1.24 |

Acid/Base-Responsive Switching

CPMPC’s pyridinyl group enables pH-dependent reactivity:

-

Protonation : Treatment with strong acids (e.g., trifluoromethanesulfonic acid, TfOH) protonates the pyridinyl nitrogen, enhancing RAFT activity for methacrylate polymerizations .

-

Deprotonation : Addition of 4-(dimethylamino)pyridine (DMAP) or Na₂CO₃ reverses protonation, reverting to a low-activity state .

Table 2: Spectral Changes Upon Protonation/Deprotonation

| State | UV-Vis λₘₐₓ (nm) | ATR-FTIR Peaks (cm⁻¹) |

|---|---|---|

| Protonated | 415 | 1854, 1776 (C=O anhydride) |

| Deprotonated | 392–397 | 1697, 1564 (C=O carboxylate) |

Hydrolysis of Dithiocarbamate Chain Ends

CPMPC’s terminal dithiocarbamate groups undergo hydrolysis under alkaline conditions, leading to:

-

Chain-End Degradation : Hydrolysis at pH >7 generates thiol groups, causing premature chain termination and broadening molecular weight distributions (Đ up to 1.8) .

-

Impact on Block Copolymer Synthesis : Hydrolysis during SMA-b-PVP synthesis reduces blocking efficiency, yielding ~30% dead chains .

Table 3: Hydrolysis Effects on SMA-b-PVP Synthesis

| Macro-RAFT Agent | Đ Before Polymerization | Đ After Polymerization | Dead Chains (%) |

|---|---|---|---|

| SMA (hydrolyzed) | 1.15 | 1.72 | 28 |

| tBuSMA | 1.12 | 1.68 | 32 |

科学研究应用

This compound finds applications in various fields:

Chemistry: Used as a RAFT agent for controlled radical polymerization, enabling the synthesis of well-defined polymers.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Potential use in drug delivery systems due to its ability to form stable polymer networks.

Industry: Utilized in the production of advanced materials and coatings.

作用机制

The compound exerts its effects through its ability to act as a RAFT agent, controlling the polymerization process by reversible addition-fragmentation mechanisms. The molecular targets and pathways involved include the stabilization of growing polymer chains and the regulation of molecular weight distribution.

相似化合物的比较

Research Findings and Implications

- Dispersity Impact : Higher Ð values in polyacrylamides correlate with diminished biotherapeutic stability, underscoring the compound’s role in balancing molecular weight control and functional performance .

- pH-Dependent Activity: The pyridin-4-yl group allows protonation-driven activation, broadening monomer scope compared to non-switchable agents .

- Synthetic Versatility: The compound’s compatibility with diverse monomers (e.g., HPMA, MMA) supports its use in multifunctional polymer design .

生物活性

2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate, commonly referred to as CMPACD, is a compound that has garnered attention for its potential applications in biopharmaceutical formulations and polymer chemistry. This article explores its biological activity, focusing on its role as a stabilizer for protein drugs, particularly insulin, and its utility in controlled radical polymerization.

CMPACD has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₃N₃S₂

- Molecular Weight : 251.37 g/mol

- CAS Number : 1158958-96-3

CMPACD acts as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This property allows for the controlled synthesis of various copolymers that can stabilize biopharmaceuticals. The compound's structure facilitates the formation of stable polymer chains, which are crucial for enhancing the stability of sensitive protein drugs under various conditions.

Protein Stabilization

Recent studies have demonstrated that CMPACD significantly improves the stability of insulin formulations. In a study by Anastasaki et al., it was shown that polymers synthesized using CMPACD effectively stabilized insulin and other protein drugs in aqueous formulations, particularly under stressed aging conditions. The results indicated that these polymers could enhance the stability over 50-fold compared to traditional surfactant excipients .

Structure-Function Relationship

The effectiveness of CMPACD in stabilizing proteins is attributed to its ability to create polymers with specific molecular weights and dispersities. The relationship between polymer structure and function was rigorously investigated, revealing that higher molecular weights and optimal dispersity correlate with improved protein stability .

Insulin Stability Assays

- Study Overview : A library of polyacrylamide polymers was synthesized using CMPACD as a RAFT agent.

- Findings : The study found that varying the molecular weight and dispersity of these polymers led to significant differences in the stabilization of monomeric insulin.

- Results : The most effective formulations exhibited a marked decrease in aggregation time for insulin, demonstrating the potential of CMPACD-derived polymers in biopharmaceutical applications .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight Range | 4 kDa - 8 kDa |

| Dispersity | 1.33 - 1.62 |

| Insulin Stability Gain | Over 50-fold |

Applications in Polymer Chemistry

CMPACD is not only limited to biopharmaceuticals but also plays a critical role in polymer synthesis. It has been utilized in the development of amphiphilic block copolymers, which are essential for creating materials with specific properties such as self-assembly and responsiveness to environmental changes .

常见问题

Q. What is the primary role of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate in controlled polymerization?

This compound acts as a switchable RAFT (Reversible Addition-Fragmentation Chain Transfer) agent , enabling controlled radical polymerization of monomers such as methacrylates and styrenes. Its pyridinyl group allows pH-dependent protonation, which modulates reactivity: the protonated form stabilizes propagating radicals in methacrylate polymerization, while the neutral form is effective for vinyl acetate . Example protocols include synthesizing poly(methyl methacrylate) homopolymers with low dispersity (Ð < 1.2) using AIBN as an initiator in acetonitrile .

Q. How is this compound characterized structurally and functionally in polymerization studies?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm its molecular structure. Functionally, Size Exclusion Chromatography (SEC) monitors polymer molecular weight and dispersity. For instance, SEC data in RAFT polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) showed monomodal distributions (Ð = 1.19) at high conversions . Compatibility with monomers is validated via kinetic studies and chain-extension experiments .

Q. What synthetic routes are available for preparing this compound?

A common method involves reacting a pyridinylamine precursor with carbon disulfide and a cyanoalkylating agent under basic conditions. For example, benzimidazole thiourea derivatives are synthesized via condensation of amines with carbon disulfide, followed by alkylation with 2-cyanopropan-2-yl bromide in ethanol/KOH . Purification typically employs ethyl acetate extraction and sodium bicarbonate washes .

Advanced Research Questions

Q. How can researchers optimize RAFT polymerization conditions using this agent to achieve target molecular weights?

Key parameters include:

- Monomer-to-RAFT agent ratio : Higher ratios yield higher molecular weights. For poly(methyl methacrylate), a 200:1 monomer:RAFT ratio achieved ~20 kDa polymers .

- pH modulation : Protonation (e.g., using trifluoromethanesulfonic acid) enhances control over methacrylate polymerization .

- Temperature : Typical ranges are 60–70°C for AIBN-initiated systems. Deviations may cause premature termination . Kinetic modeling (e.g., Mayo equation) and real-time FTIR monitoring help validate reaction progress .

Q. What experimental strategies resolve contradictions in dispersity data when using this RAFT agent?

Discrepancies in dispersity (Ð) often arise from incomplete CTA (Chain Transfer Agent) consumption or side reactions . Strategies include:

- Post-polymerization purification : Radical quenching (e.g., via thiol-ene click chemistry) removes residual CTA .

- Dispersity tuning : Blending polymers synthesized with high- and low-dispersity agents (e.g., 1.33 vs. 1.62 Ð) creates tailored molecular weight distributions .

- Advanced SEC analysis : Multi-angle light scattering (MALS) detectors improve accuracy in high-Ð systems .

Q. How does the molecular structure of this RAFT agent influence its performance in block copolymer synthesis?

The cyanoisopropyl group enhances fragmentation efficiency, enabling rapid chain transfer. The methyl-pyridinyl moiety provides pH-responsive solubility, facilitating sequential polymerization of hydrophobic (e.g., MMA) and hydrophilic (e.g., vinyl acetate) blocks. For example, poly(MMA)-block-poly(VA) copolymers were synthesized by switching solvent polarity and pH after the first block . X-ray crystallography of related CTAs confirms steric effects on radical stability .

Q. What are the limitations of this RAFT agent in high-throughput or industrial-scale applications?

- Oxygen sensitivity : Requires rigorous degassing, limiting scalability.

- Monomer compatibility : Poor control over vinyl amides or acrylates without protonation .

- Storage stability : Degrades under light; must be stored at 2–8°C in amber vials . Solutions include automated glovebox systems for oxygen-free environments and flow chemistry setups for continuous polymerization .

Methodological Considerations

Q. How is the compound’s reactivity validated in complex polymerization systems?

- Chain-extension tests : Successful extension of a macro-CTA with a second monomer confirms living polymerization behavior.

- End-group analysis : MALDI-TOF MS identifies residual CTA fragments .

- Switchable solvent systems : Acetonitrile/water mixtures validate pH-dependent reactivity .

Q. What safety protocols are critical when handling this compound?

- Light sensitivity : Use amber glassware and minimize exposure to UV .

- Toxicity : Avoid inhalation/contact; employ fume hoods and PPE (gloves, goggles) .

- Waste disposal : Quench with excess radical scavengers (e.g., hydroquinone) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。